molecular formula C22H24N6 B2475108 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-49-6

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2475108
CAS RN: 896002-49-6
M. Wt: 372.476
InChI Key: TXYWSFGMLFGYFK-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a fused pyrazole and pyrimidine ring in their structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. It also has a 2,4-dimethylphenyl group and a 2-phenylethyl group attached to the nitrogen atoms of the pyrazolopyrimidine core .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the nitrogen atoms or the phenyl rings. For example, the nitrogen atoms could potentially participate in acid-base reactions, while the phenyl rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrazolopyrimidines are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor properties. In a study, a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives (including our compound) were synthesized and evaluated. These derivatives exhibited anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated super antitumor activity compared to the positive control palbociclib, a well-known CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been identified as a promising target for cancer treatment. Our compound was tested for its CDK6 inhibitory activity and showed good results. Understanding its binding model with CDK6 through molecular docking simulations provides valuable insights for drug development .

Novel Structure Exploration

Many reported CDK inhibitors share common structural features, such as the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. Our compound breaks away from this trend by incorporating the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine. This novel structure opens up possibilities for designing compounds with improved antitumor activity and selectivity .

Semicarbazone Synthesis

In a separate study, semicarbazones with 2,4-dimethylphenyl substitution were synthesized. Although not directly related to our compound, this work highlights the versatility of the 2,4-dimethylphenyl moiety in organic synthesis .

Core Structure Modification

The compound’s core structure—2,4-diaminopyrimidine—has been modified in various ways. For instance, substituting different groups at specific positions led to the synthesis of 2,4-diamino-6-substituted pyrimidines. Such modifications can impact the compound’s biological activity and pharmacological profile .

Drug Discovery Prospects

Given its unique structure and promising activities, our compound could serve as a starting point for drug discovery efforts. Researchers may explore further modifications, optimize its properties, and develop novel therapeutic agents based on its scaffold.

Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors Synthesis of N4-(2,4-dimethylphenyl) Semicarbazones as 4-Aminobutyrate Aminotransferase Inhibitors Synthesis of 2,4-Diaminopyrimidine Core Structures via Nucleophilic Substitution

Future Directions

The study of pyrazolopyrimidine derivatives is an active area of research due to their diverse biological activities. Future research could involve the synthesis of new derivatives and the investigation of their biological activities .

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .

Pharmacokinetics

The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .

Action Environment

These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYWSFGMLFGYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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